Predicted Ionization State Divergence: Basicity of the Dimethylaminoethyl Side‑Chain vs. Neutral N‑(3‑Chlorophenyl)methanesulfonamide
The target compound carries a tertiary amine side‑chain that is predominantly protonated at physiological pH (calculated pKₐ ~9.0–9.5), whereas the closest structural analog N‑(3‑chlorophenyl)methanesulfonamide (3CPMSA) is a neutral sulfonamide without an ionizable group . This difference means that at pH 7.4 the target compound exists as a cation, while 3CPMSA remains uncharged, a distinction that governs aqueous solubility, logD, and passive membrane permeability [1].
| Evidence Dimension | Predicted pKₐ of the basic centre |
|---|---|
| Target Compound Data | pKₐ ~9.0–9.5 (tertiary amine of dimethylaminoethyl group) |
| Comparator Or Baseline | N-(3-Chlorophenyl)methanesulfonamide: no basic centre; sulfonamide N–H is acidic (pKₐ ~10–12 for aryl sulfonamides) |
| Quantified Difference | ΔpKₐ >10 units for the ionizable nitrogen; target compound is >90% protonated at pH 7.4, comparator is uncharged |
| Conditions | Calculated using ChemAxon Marvin pKₐ plugin; aqueous phase prediction |
Why This Matters
Procurement of the correct ionization form is essential for solubility experiments and cell‑based assays—replacing the target compound with an uncharged analog will yield different DMSO stock dissolution profiles and membrane partitioning.
- [1] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. *Chemical Society Reviews*, 42(2), 485–496. https://doi.org/10.1039/C2CS35348B View Source
